Lipophilicity Reduction vs. N-Methylmethanamine Analog
In CNS drug discovery, reducing logP is a well-validated strategy for mitigating phospholipidosis risk and improving metabolic stability. The target compound demonstrates a computed XLogP3-AA of 1.3 [1], which is 0.4 log units lower than that of its N-methylmethanamine analog (XLogP3-AA = 1.7) [2]. This difference translates to an approximate 2.5-fold reduction in octanol-water partition coefficient, which favors aqueous solubility and may reduce non-specific tissue binding in whole-organism studies.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | N-Methyl-1-(5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine (CAS 1279211-92-5): XLogP3-AA = 1.7 |
| Quantified Difference | ΔXLogP = -0.4 (approx. 2.5× lower partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity directly supports better solubility in aqueous reaction media and potentially superior pharmacokinetic profiles, making this compound preferable for synthesizing CNS-targeted candidates where logP values below 3 are sought.
- [1] PubChem Computed Properties. 1-(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)propan-1-amine. XLogP3-AA = 1.3. Retrieved 2026-05-04. View Source
- [2] PubChem Computed Properties. N-Methyl-1-(5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine. XLogP3-AA = 1.7. Retrieved 2026-05-04. View Source
